molecular formula C10H8ClF3O2 B15259459 2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B15259459
M. Wt: 252.62 g/mol
InChI Key: YLXIRFUTPUCVAY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS: 1509806-09-0) is a fluorinated carboxylic acid derivative with a molecular formula of C₁₀H₈ClF₃O₂ and a molecular weight of 252.62 g/mol . The compound features a chlorophenyl group at the ortho position of the benzene ring and a trifluorobutanoic acid moiety.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8ClF3O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16)

InChI Key

YLXIRFUTPUCVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the benzyl chloride is replaced by the trifluoroacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substitution

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid (Para Isomer)
  • Molecular Formula : C₁₀H₈ClF₃O₂ (identical to the ortho isomer) .
  • Structural Differences : The chlorine atom is located at the para position on the phenyl ring.
  • Predicted Collision Cross Section (CCS) :
    • [M+H]+: 151.8 Ų
    • [M-H]-: 147.6 Ų .
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid (Meta Isomer)
  • CAS : 1502758-86-2 .
  • Molecular Formula : C₁₀H₈ClF₃O₂ (identical to ortho and para isomers).
  • Structural Differences : Chlorine at the meta position introduces a distinct electronic environment.
  • Availability : Listed as temporarily out of stock, similar to the ortho isomer .

Key Comparison :

Property Ortho Isomer Para Isomer Meta Isomer
Chlorine Position Ortho Para Meta
Steric Effects High Low Moderate
CCS (Ų, [M+H]+) Not Reported 151.8 Not Reported
Commercial Availability Discontinued No data Out of stock

Trifluorobutanoic Acid Derivatives with Alternative Substituents

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid
  • CAS : 939399-07-2 .
  • Molecular Formula : C₆H₉F₃O₂.
  • Structural Features : Contains two methyl groups at the 2-position instead of a chlorophenyl group.
  • Molecular Weight : 170.13 g/mol (significantly lower than the chlorophenyl analogs).
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
  • CAS : 1010422-63-5 .
  • Molecular Formula : C₆H₈F₄O₂.
  • Structural Features : Replaces the trifluoromethyl group with a difluoromethyl group and adds a difluoroethyl chain.
  • Exact Mass : 188.046 g/mol .
  • Key Differences :
    • Reduced fluorine content alters electron-withdrawing effects.
    • The difluoroethyl chain introduces conformational flexibility.

Key Comparison :

Property 2-(2-Chlorophenyl)-4,4,4-Trifluorobutanoic Acid 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
Molecular Weight 252.62 g/mol 170.13 g/mol 188.046 g/mol
Substituents Ortho-chlorophenyl, CF₃ 2,2-dimethyl, CF₃ Difluoroethyl, CF₂
Acidity (Predicted) High (Cl and CF₃ electron-withdrawing) Moderate (methyl electron-donating) Lower (fewer F atoms)
Applications Limited (discontinued) Synthetic intermediates Not reported

Functionalized Analogs: Amino and Hydroxy Derivatives

3-(S)-Amino-4,4,4-trifluorobutanoic Acid
  • Molecular Formula: C₄H₆F₃NO₂ .
  • Structural Features: Replaces the chlorophenyl group with an amino group.

Research Findings and Gaps

  • Structural Isomerism : Positional changes in chlorine substitution (ortho, meta, para) significantly alter steric and electronic profiles, though experimental data on properties like pKa or solubility are lacking .
  • Fluorination Patterns: Trifluoromethyl groups enhance acidity and thermal stability compared to difluoro or non-fluorinated analogs .
  • Commercial Viability: The ortho-chlorophenyl derivative faces availability challenges, while simpler analogs like 4,4,4-Trifluoro-2,2-dimethylbutanoic acid are more accessible .

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